![molecular formula C22H19N5O B2402553 4-((1H-imidazol-1-yl)methyl)-N-([2,4'-bipyridin]-4-ylmethyl)benzamide CAS No. 2034433-72-0](/img/structure/B2402553.png)

4-((1H-imidazol-1-yl)methyl)-N-([2,4'-bipyridin]-4-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

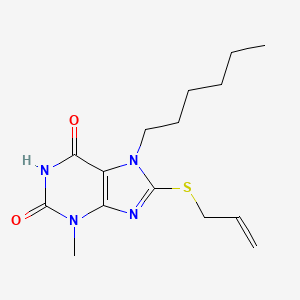

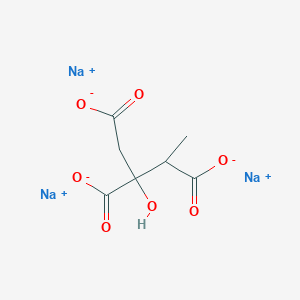

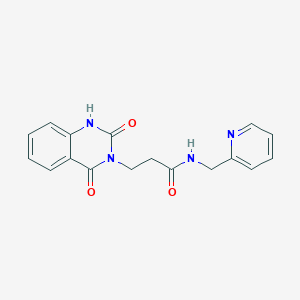

The compound “4-((1H-imidazol-1-yl)methyl)-N-([2,4’-bipyridin]-4-ylmethyl)benzamide” is a complex organic molecule that contains an imidazole ring and a bipyridine moiety . Imidazole is a five-membered planar ring, which includes two nitrogen atoms, and is a part of many important biologically active compounds. Bipyridine is a type of bidentate chelating ligand that forms complexes with many transition metals.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and MS could be used to establish the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. The imidazole ring and the bipyridine moiety could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .Scientific Research Applications

Medicinal Chemistry and Drug Development

Imidazol-4-ones serve as an essential scaffold in medicinal chemistry. Researchers have investigated their potential as drug candidates due to their unique structural features. This compound could be explored for its pharmacological properties, such as enzyme inhibition, receptor binding, and therapeutic effects. Further studies are needed to uncover its specific mechanisms of action and potential applications in treating various diseases .

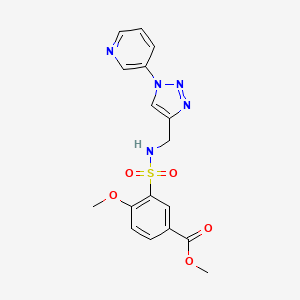

Antiparasitic Activity

Recent research has identified compounds related to our target as potential antiparasitic agents. For instance, 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines have demonstrated nanomolar-level inhibition of parasite growth (e.g., Trypanosoma cruzi) without cytotoxic effects on human cells. Understanding the precise mode of action and optimizing these compounds could lead to novel antiparasitic drugs .

Antifungal Properties

Given the known antifungal properties of similar chemical motifs, our compound may be suitable for studying antifungal activity against molds like Aspergillus. Investigating its efficacy and potential mechanisms could contribute to the development of new antifungal agents .

Coordination Chemistry and Catalysis

Imidazol-4-ones can coordinate with metal ions, forming intriguing coordination complexes. Researchers have synthesized coordination polymers incorporating related ligands. These complexes exhibit diverse properties, including electrocatalytic behavior. Further exploration of our compound’s coordination chemistry could yield insights into catalysis and materials science .

Fluorescent Probes and Imaging

Fluorescent protein chromophores often contain imidazol-4-one moieties. Our compound might serve as a building block for designing fluorescent probes or imaging agents. Investigating its photophysical properties and cellular uptake could open up exciting applications in bioimaging .

Natural Product Synthesis

Imidazol-4-ones occur naturally in advanced glycation end products (AGEs) and other biological contexts. Researchers have synthesized various imidazol-4-one-containing natural products. Our compound could be a valuable starting point for total synthesis efforts, expanding our understanding of these biologically relevant molecules .

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O/c28-22(20-3-1-17(2-4-20)15-27-12-11-24-16-27)26-14-18-5-10-25-21(13-18)19-6-8-23-9-7-19/h1-13,16H,14-15H2,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJNTROQIGUMJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-imidazol-1-yl)methyl)-N-([2,4'-bipyridin]-4-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2402481.png)

![6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2402483.png)

![4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid](/img/structure/B2402491.png)